1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is an aromatic ketone . It is a natural product found in Pancratium maritimum and Euphorbia ebracteolata . The molecular formula is C10H12O4 .
Molecular Structure Analysis
The molecular weight of this compound is 196.20 g/mol . The IUPAC name is this compound . The InChI is InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 and the InChIKey is RFKMWWMZUHXFBA-UHFFFAOYSA-N . The Canonical SMILES is CC1=C(C(=C(C=C1O)OC)C(=O)C)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 196.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 2 . The exact mass is 196.07355886 g/mol .Scientific Research Applications
Antibacterial and Antifungal Properties
- The compound shows significant potential in combating antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Two derivatives, including a closely related compound, exhibited good inhibition in anti-MRSA activity (Yang et al., 2019).
- Antifungal properties have been identified in similar compounds isolated from natural sources, demonstrating potential utility in addressing fungal infections (Zhao et al., 2007).
Bioactive Compound Isolation
- It has been isolated as a significant compound from various plants, indicating its natural occurrence and potential for various biological activities (Khan et al., 2003).
Mechanism of Action
Mode of Action
Similar compounds have been found to trigger apoptosis predominantly via the mitochondria-dependent pathway and the enhancement of reactive oxygen species (ros) generation .
Result of Action
Based on the mode of action, it can be inferred that the compound may induce apoptosis and enhance ros generation, leading to cell death .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMWWMZUHXFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-37-4 | |
Record name | Ebracteolata compound B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EBRACTEOLATA COMPOUND B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the discovery and identification of 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone within Euphorbia sieboldiana?
A1: The study [] utilized a combination of column chromatography techniques, including silica gel and Sephadex LH-20, to isolate this compound from the petroleum benzine extract of Euphorbia sieboldiana roots. The researchers confirmed the compound's identity through a combination of physicochemical analyses and spectral data comparison. This is the first reported instance of this compound being isolated from Euphorbia sieboldiana [].
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